1-[(4-Oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione is a complex heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure combining pyrido[1,2-a]pyrimidine and quinazoline moieties, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione typically involves multi-step reactions. One common method involves the condensation of 4-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures . Another approach includes the acylation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, leading to the formation of pyrido[2,3-d]pyrimidin-5-one derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time to ensure efficient cyclization and condensation processes.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halides, amines, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-derivatives, while reduction can produce hydroxy or amino derivatives .
Scientific Research Applications
1-[(4-Oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing other heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly protein kinases.
Medicine: Explored for its anticancer properties due to its ability to inhibit cell growth and proliferation.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these enzymes, the compound can disrupt cellular signaling pathways that control cell growth, differentiation, and metabolism . This inhibition can lead to the suppression of tumor growth and other therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer activity through protein kinase inhibition.
Pyrido[2,3-d]pyrimidine: Exhibits similar biological activities, including anticancer and antimicrobial properties.
Quinazoline: Widely studied for its therapeutic potential in cancer treatment.
Uniqueness
1-[(4-Oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione stands out due to its unique combination of pyrido[1,2-a]pyrimidine and quinazoline moieties, which may offer synergistic effects in inhibiting multiple molecular targets simultaneously .
Properties
Molecular Formula |
C26H22N4O6 |
---|---|
Molecular Weight |
486.5 g/mol |
IUPAC Name |
1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C26H22N4O6/c1-34-20-13-17(14-21(35-2)24(20)36-3)30-25(32)18-8-4-5-9-19(18)29(26(30)33)15-16-12-23(31)28-11-7-6-10-22(28)27-16/h4-14H,15H2,1-3H3 |
InChI Key |
XSOJSWOJCVCGQL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=O)N5C=CC=CC5=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.